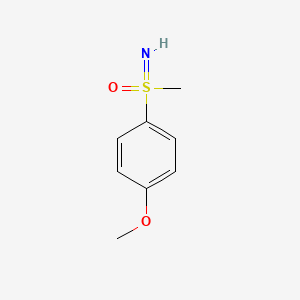

S-Methyl-S-(4-methoxyphenyl) sulfoximine

Description

Evolution of Sulfoximine (B86345) Research in Organic Synthesis

The discovery and initial exploration of the sulfoximine functional group date back more than 70 years. researchgate.net However, for a considerable period, their application in mainstream organic and medicinal chemistry remained limited. orgsyn.org This was largely due to a lack of robust and accessible synthetic methodologies and a limited understanding of their physicochemical properties. orgsyn.org

The renaissance of sulfoximine chemistry began with the development of more reliable synthetic routes. Early methods often required harsh conditions or utilized hazardous reagents. A significant advancement came with the development of metal-catalyzed reactions, such as rhodium-catalyzed imination of sulfoxides, which offered a more controlled approach. sigmaaldrich.com Further progress was made with the introduction of hypervalent iodine reagents, which facilitate the direct conversion of sulfoxides or a one-pot conversion from sulfides into NH-sulfoximines under mild conditions. nih.govresearchgate.net For instance, the use of reagents like (diacetoxyiodo)benzene (B116549) in combination with an ammonia (B1221849) source like ammonium (B1175870) carbamate (B1207046) has become a common and efficient method for preparing these compounds. nih.govorgsyn.org These synthetic advancements have made a wider array of sulfoximine building blocks commercially available, significantly accelerating research in the field. orgsyn.org

Significance of the Sulfoximine Moiety in Contemporary Chemical Science

The sulfoximine group has emerged as a "rising star" in medicinal chemistry, primarily due to its valuable role as a bioisostere. organic-chemistry.org Bioisosteres are functional groups with similar shapes and properties that can be interchanged in a molecule to improve its biological activity or physicochemical profile. nih.gov The sulfoximine moiety is considered a stable aza-analogue of the widely used sulfone and sulfonamide groups. researchgate.netthieme-connect.com

Replacing a sulfone or sulfonamide with a sulfoximine can confer several advantages:

Improved Physicochemical Properties: The switch can lead to enhanced aqueous solubility, reduced lipophilicity, and better metabolic stability. organic-chemistry.org

Structural Versatility: The nitrogen atom in the sulfoximine provides an additional vector for substitution, allowing for fine-tuning of a molecule's properties. researchgate.net The sulfur atom is a stereogenic center, which can be exploited in the design of chiral drugs to explore three-dimensional chemical space. orgsyn.orgnih.gov

Hydrogen Bonding Capabilities: Unsubstituted (NH) sulfoximines can act as both hydrogen bond donors and acceptors, which can be crucial for binding to biological targets. orgsyn.org

Beyond medicinal chemistry, chiral sulfoximines have found significant application in asymmetric synthesis, where they can act as chiral auxiliaries, ligands for transition metals, and catalysts. sigmaaldrich.com Their unique electronic and steric properties make them effective in controlling the stereochemical outcome of reactions.

Overview of S-Methyl-S-(4-methoxyphenyl) Sulfoximine within the Broader Sulfoximine Class

This compound is a specific member of the aryl methyl sulfoximine subclass. It serves as a representative example of a simple, yet synthetically useful, sulfoximine. Its structure features a methyl group and a 4-methoxyphenyl (B3050149) group attached to the sulfur center.

Key properties and synthetic details are summarized in the table below.

| Property | Value |

| CAS Number | 77970-95-7 |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.25 g/mol |

| General Synthesis Route | Oxidation and imination of the corresponding sulfide (B99878) (methyl 4-methoxyphenyl sulfide) using an oxidant like PhI(OAc)₂ and an ammonia source such as NH₄CO₂NH₂ in a solvent like methanol (B129727). |

This compound is utilized in organic synthesis as a building block. For example, it has been employed as a key reactant in azido-Ugi four-component reactions to generate complex α-sulfoximino tetrazoles, demonstrating its utility in multicomponent reaction strategies for building molecular diversity. As a member of the broader sulfoximine class, it embodies the structural features—a chiral sulfur center and sites for further functionalization—that make these compounds valuable tools in modern chemistry. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

imino-(4-methoxyphenyl)-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-11-7-3-5-8(6-4-7)12(2,9)10/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNKBRMXGWEJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=N)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77970-95-7 | |

| Record name | imino(4-methoxyphenyl)methyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S Methyl S 4 Methoxyphenyl Sulfoximine and Its Derivatives

Direct Synthesis from Sulfides

The direct conversion of sulfides to sulfoximines represents an efficient synthetic strategy, bypassing the pre-oxidation of sulfides to sulfoxides. This approach typically involves the simultaneous or sequential introduction of both an oxygen and a nitrogen group onto the sulfur atom.

One-Pot Oxidation and Imidation Protocols

A significant advancement in sulfoximine (B86345) synthesis is the development of one-pot procedures that achieve both oxidation and imidation of a sulfide (B99878) in a single reaction vessel. These protocols offer improved efficiency and atom economy. A prevalent method involves the use of (diacetoxyiodo)benzene (B116549) as an oxidant in combination with an ammonia (B1221849) source, such as ammonium (B1175870) carbamate (B1207046). This reaction proceeds chemoselectively, providing NH-sulfoximines directly from the corresponding sulfides. The process is notable for its tolerance of a wide range of functional groups.

Mechanistic studies suggest that the reaction can proceed through two potential pathways: an initial NH-transfer to the sulfide to form a sulfilimine, followed by oxidation, or an initial oxidation to the sulfoxide (B87167), which then undergoes imidation. Evidence suggests that the former pathway, involving the sulfilimine intermediate, is often favored. This one-pot approach has been successfully applied to a variety of sulfides, demonstrating its broad utility.

Hypervalent Iodine-Mediated NH-Transfer Approaches

Hypervalent iodine reagents are pivotal in the direct synthesis of sulfoximines from sulfides. Reagents like (diacetoxyiodo)benzene facilitate the simultaneous transfer of both an oxygen atom and an NH group. nih.gov The combination of a hypervalent iodine(III) reagent with a simple ammonia source, such as ammonium carbamate or ammonium acetate (B1210297), in an alcohol solvent has proven to be a powerful system for this transformation. nih.gov

This methodology is characterized by high yields, excellent functional group tolerance (including polar, protic, and basic functionalities), and the retention of stereochemistry when starting from an enantioenriched sulfoxide. The reaction is believed to proceed through the in-situ formation of a reactive iodonitrene intermediate. nih.gov The versatility of this approach is highlighted by its scalability and application in flow chemistry, making it suitable for larger-scale synthesis. nih.gov

Synthesis via NH-Transfer to Sulfoxides

The imidation of sulfoxides is a more traditional and widely studied route to sulfoximines. This transformation involves the transfer of a nitrene or an NH group to the sulfur atom of a sulfoxide.

Catalyst-Mediated Amination Strategies (e.g., Rhodium, Iron)

Transition metal catalysis has significantly advanced the synthesis of sulfoximines from sulfoxides, offering milder reaction conditions and broader substrate scope compared to classical methods.

Rhodium-catalyzed reactions have been extensively developed for this purpose. These methods often employ a rhodium(II) catalyst, such as rhodium(II) acetate, to facilitate the transfer of a nitrene equivalent from a suitable precursor to the sulfoxide. Carbamates, trifluoroacetamide, and sulfonylamides, in combination with an oxidant like iodobenzene (B50100) diacetate, are commonly used as nitrene sources. These reactions are typically stereospecific, proceeding with retention of configuration at the sulfur center, which is crucial for the synthesis of enantiomerically pure sulfoximines.

Iron-catalyzed methods have emerged as a more economical and environmentally benign alternative. Iron(II) salts, often in combination with a ligand, can effectively catalyze the direct synthesis of free NH-sulfoximines from sulfoxides. A notable example involves the use of a hydroxylamine (B1172632) triflic acid salt as a readily available and shelf-stable aminating agent, which obviates the need for an additional oxidant. These iron-catalyzed protocols exhibit broad substrate scope, including heterocyclic compounds.

| Catalyst System | Imidating Agent/Nitrene Source | Key Features |

| Rhodium(II) acetate | Trifluoroacetamide / PhI(OAc)₂ | Stereospecific, retention of configuration. |

| Rhodium(II) carboxylates | Carbamates | Mild conditions, synthesis of N-protected sulfoximines. |

| Iron(II) sulfate (B86663) / Ligand | Hydroxylamine triflic acid salt | No additional oxidant needed, broad substrate scope. |

Reagent-Based NH-Transfer Methods

Beyond metal-catalyzed approaches, several reagent-based methods for the NH-transfer to sulfoxides have been established. A prominent strategy involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in conjunction with simple ammonia sources like ammonium salts. nih.gov This system generates a reactive iminoiodinane or iodonitrene in situ, which then transfers the NH group to the sulfoxide. nih.gov This method is lauded for its operational simplicity, the use of inexpensive and readily available reagents, and its wide applicability to a diverse range of sulfoxides. nih.gov Mechanistic studies point towards a short-lived electrophilic intermediate, likely PhINH or PhIN⁺.

Derivatization Strategies for N-Substituted S-Methyl-S-(4-methoxyphenyl) Sulfoximines

The derivatization of the nitrogen atom of the sulfoximine functional group allows for the synthesis of a wide array of N-substituted analogs, which can be used to modulate the compound's physicochemical and biological properties. While the following derivatization strategies are broadly applicable to NH-sulfoximines, specific examples detailing these transformations on S-Methyl-S-(4-methoxyphenyl) sulfoximine are not extensively reported in the surveyed scientific literature. The methodologies described are, however, general and applicable to structurally similar S-aryl-S-methyl sulfoximines.

Common derivatization strategies include N-alkylation, N-arylation, and N-acylation.

N-Alkylation: The introduction of an alkyl group onto the sulfoximine nitrogen can be achieved through various methods. Copper-promoted N-alkylation using alkylboronic acids provides a mild and efficient route. rsc.org Another approach involves Mitsunobu-type conditions, which are highly chemoselective for the alkylation with primary alcohols. researchgate.net Additionally, sulfur-alkylation of N-acyl sulfenamides with alkyl halides, followed by further transformations, can yield N-alkyl sulfoximines. nih.gov

N-Arylation: The formation of an N-aryl bond is commonly accomplished via transition metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation with aryl iodides and bromides offers an economical and effective method. organic-chemistry.org Palladium-catalyzed reactions are also widely used for the N-arylation of sulfoximines with various aryl partners. arkat-usa.org These methods typically exhibit good functional group tolerance.

N-Acylation: The acylation of the sulfoximine nitrogen leads to N-acylsulfoximines. A variety of methods have been developed for this transformation, including boric acid-mediated acylation with carboxylic acids. researchgate.net More recently, visible-light-induced, metal-free N-acylation reactions using thioacids have been reported, offering mild reaction conditions. chemistryviews.org Iron-catalyzed coupling of N-methoxy amides with sulfoxides also provides an efficient route to N-acyl sulfoximines. nih.gov Furthermore, NaI-mediated oxidative sulfoximidation of aryl methyl ketones can be employed to synthesize α-keto-N-acyl sulfoximines. rsc.org

N-Iodination Reactions

Direct N-iodination of sulfoximines provides a route to N-iodo sulfoximines, which are valuable intermediates for further functionalization. A one-pot synthesis of N-Iodo-S-(4-methoxyphenyl)-S-methyl sulfoximine has been reported, starting from the corresponding sulfide. This method involves the in-situ formation of the sulfoximine followed by iodination.

The reaction of 4-methoxythioanisole (B167831) with ammonium carbonate and a hypervalent iodine reagent, (diacetoxyiodo)benzene (DIB), generates the free NH-sulfoximine. Subsequent treatment with an iodinating agent such as N-iodosuccinimide (NIS) in the same reaction vessel affords the desired N-iodo product in high yield. rsc.orgorganic-chemistry.org

Table 1: One-Pot Synthesis of N-Iodo-S-(4-methoxyphenyl)-S-methyl Sulfoximine rsc.orgorganic-chemistry.org

| Starting Material | Reagents | Product | Yield |

| 4-methoxythioanisole | 1. (NH₄)₂CO₃, DIB 2. NIS | N-Iodo-S-(4-methoxyphenyl)-S-methyl sulfoximine | 87% |

DIB = (Diacetoxyiodo)benzene; NIS = N-Iodosuccinimide

The resulting N-iodo sulfoximines can be utilized in electrophilic aromatic substitution reactions. For instance, they can act as iodinating agents for activated benzene (B151609) derivatives. rsc.org

N-Tosyl and N-Triflyl Functionalization

The introduction of electron-withdrawing sulfonyl groups, such as tosyl (Ts) and triflyl (Tf), onto the sulfoximine nitrogen atom significantly influences its chemical properties, enhancing its stability and modifying its reactivity.

N-Triflyl Functionalization: The synthesis of N-(triflyl)-S-(4-methoxyphenyl)-S-methyl sulfoximine has been achieved through the oxidation of the corresponding N-trifluoromethylthio sulfoximine precursor. rsc.org This oxidative approach utilizes reagents like sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in water. rsc.orgnih.govnih.govresearchgate.net This method provides the N-triflyl sulfoximine in good yield. rsc.org The resulting N-triflyl sulfoximines are stable compounds and can undergo further reactions, such as electrophilic aromatic substitution. For example, the selective mono- and dinitration of N-(triflyl)-S-(4-methoxyphenyl)-S-methyl sulfoximine can be achieved using a mixture of nitric and sulfuric acids. nih.govnih.govresearchgate.net

Table 2: Synthesis of N-(triflyl)-S-(4-methoxyphenyl)-S-methyl sulfoximine rsc.org

| Starting Material | Oxidizing Agent | Product | Yield |

| N-(trifluoromethylthio)-S-(4-methoxyphenyl)-S-methyl sulfoximine | NaOCl·5H₂O | N-(triflyl)-S-(4-methoxyphenyl)-S-methyl sulfoximine | 90% |

N-Tosyl Functionalization: While direct N-tosylation methods for this compound are less specifically detailed in readily available literature, the N-tosyl group is a commonly employed protecting group for sulfoximines and is compatible with various reaction conditions. nih.gov N-tosyl protected sulfoximines can be synthesized, and they serve as precursors for other functionalized molecules. For instance, N-tosyl-protected sulfoximidoyl chlorides can react with aryl alkynes under visible light to produce β-keto sulfoximines. organic-chemistry.org The formation of the N-tosyl derivative generally involves the reaction of the NH-sulfoximine with tosyl chloride in the presence of a base.

N-Benzyloxycarbonylation and Other N-Protecting Group Strategies

Protecting the nitrogen atom of the sulfoximine is a crucial strategy in multi-step syntheses to prevent unwanted side reactions. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used in subsequent steps.

N-Benzyloxycarbonylation (Cbz protection): The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines and can be applied to sulfoximines. The N-Cbz group is known to be compatible with various reaction conditions, including those for stereospecific α-(hetero)arylation of sulfoximines. nih.gov The introduction of the Cbz group is typically achieved by reacting the NH-sulfoximine with benzyl (B1604629) chloroformate (CbzCl) in the presence of a suitable base.

Other N-Protecting Groups: A range of other protecting groups are also utilized in sulfoximine chemistry. These groups are chosen based on their stability and the conditions required for their removal. Common examples include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but can be removed with strong acids. nih.gov

Benzoyl (Bz): A robust protecting group, installed using benzoyl chloride. nih.gov

Pivaloyl (Piv): A sterically hindered and stable protecting group. nih.gov

tert-Butyldimethylsilyl (TBS): A silyl (B83357) protecting group that can be attached to the nitrogen atom. nih.gov

The selection of an appropriate protecting group is a key aspect of the synthetic strategy, enabling complex molecular manipulations while the sulfoximine nitrogen is masked. jocpr.com

Table 3: Common N-Protecting Groups for Sulfoximines nih.gov

| Protecting Group | Abbreviation | Reagent for Introduction |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate |

| Benzoyl | Bz | Benzoyl chloride |

| Pivaloyl | Piv | Pivaloyl chloride |

| tert-Butyldimethylsilyl | TBS | TBS chloride |

Metal-Free Oxidative Synthesis Approaches

The development of metal-free synthetic methods is a significant goal in modern organic chemistry to enhance sustainability and reduce costs. Several metal-free approaches have been developed for the synthesis of sulfoximines and their N-functionalized derivatives.

One notable metal-free method for the synthesis of aryl sulfoximines involves a two-step protocol utilizing a 3,5-dimethyl-4-isoxazolyliodonium salt as an intermediate. This process starts with the C-H activation of an arene to form the iodonium (B1229267) salt, which is then converted to the sulfoximine through ligand coupling with a sulfinamide. rsc.org

Furthermore, the synthesis of N-cyano sulfoximines can be achieved under metal-free conditions. This process involves the imination of a sulfide with cyanogen (B1215507) amide in the presence of a base and N-bromosuccinimide (NBS), followed by an oxidation of the resulting sulfilimine intermediate with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA).

Additionally, a metal-free protocol for the N-aroylation of NH-sulfoximines using methyl arenes has been demonstrated. This reaction proceeds in the presence of elemental iodine without the need for external organic solvents or transition-metal catalysts. rsc.orgresearchgate.net

Asymmetric Synthesis of Chiral this compound Analogues

The sulfur atom in this compound is a stereogenic center, and the synthesis of enantiomerically pure or enriched chiral sulfoximines is of great interest, particularly for pharmaceutical applications. Asymmetric synthesis strategies are employed to control the stereochemistry at the sulfur center.

Catalytic Asymmetric Amination Routes

Catalytic asymmetric methods provide an efficient way to access chiral sulfoximines. These routes often involve the use of chiral catalysts to control the stereochemical outcome of the reaction. While direct catalytic asymmetric amination of 4-methoxyphenyl (B3050149) methyl sulfide to the sulfoximine is not extensively documented, related strategies for the asymmetric synthesis of chiral sulfoximines have been developed.

One such approach is the catalytic enantioselective sulfur alkylation of sulfenamides. This method utilizes a chiral rhodium catalyst to mediate the coupling of sulfenamides with diazo compounds, leading to the formation of chiral sulfilimines with high enantiomeric ratios. These sulfilimines can then be oxidized to the corresponding chiral sulfoximines with retention of stereochemistry. nih.govresearchgate.net

Another powerful strategy involves the copper-catalyzed sulfur-selective arylation of chiral sulfinamides with diaryliodonium salts. This method allows for the asymmetric synthesis of chiral sulfoximines with an aryl group, and its utility has been demonstrated in the synthesis of a key intermediate for a COX-2 inhibitor. organic-chemistry.orgacs.org

Diastereoselective Synthesis through Chiral Auxiliary Incorporation

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of chiral sulfoximine synthesis, chiral auxiliaries can be employed to control the stereochemistry of reactions that form the sulfoximine core. For example, Evans-type oxazolidinone auxiliaries have been used in various stereoselective transformations, including those that can be adapted for the synthesis of chiral building blocks for sulfoximines. wikipedia.org

A particularly relevant chiral auxiliary is Ellman's tert-butanesulfinamide. This reagent is widely used for the stereoselective synthesis of chiral amines and can be applied in the development of synthetic methods to access chiral sulfoximines. osi.lv The diastereoselective addition of nucleophiles to N-sulfinylimines derived from this auxiliary is a common strategy. The synthesis of chiral sulfoximines can be achieved through the stereospecific S-alkylation of readily accessible chiral sulfinamides, which can be derived from chiral auxiliaries. This approach provides a practical and scalable route to a diverse range of chiral sulfoximines. researchgate.net

The general principle involves attaching the chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to establish the chiral sulfur center, and then removing the auxiliary to yield the enantiomerically enriched sulfoximine.

Kinetic Resolution Methodologies

Kinetic resolution (KR) has emerged as a powerful strategy for obtaining enantioenriched sulfoximines from racemic mixtures. This approach relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the derivatized, faster-reacting enantiomer.

One prominent method involves the use of N-heterocyclic carbene (NHC) catalysts for the stereoselective amidation of sulfoximines with enals. nih.govresearchgate.net This organocatalytic approach effectively resolves racemic sulfoximines, providing both the acylated product and the unreacted sulfoximine with excellent enantiomeric excess (ee). researchgate.net Researchers have identified specific NHC catalysts that can selectively produce either enantiomer of the desired chiral NH-sulfoximines. researchgate.net

Another advanced technique is the Palladium(II)-MPAA (MPAA = monoprotected amino acid) catalyzed C-H functionalization of sulfoximines. This method has been successfully applied to both C-H arylation and olefination reactions, demonstrating high selectivity factors. nih.govchemrxiv.org For instance, the C-H arylative kinetic resolution of N-Boc-3-methoxyphenyl-2-(3-methylpyridyl) sulfoximine with an arylboronic pinacol (B44631) ester, catalyzed by Pd(OAc)2 and a chiral ligand, yielded the arylated product with 94% ee and a selectivity factor (s factor) of 95. nih.gov The reaction conditions, including the choice of oxidant (Ag2O) and solvent (trifluorotoluene), were found to be crucial for achieving high selectivity. nih.gov This methodology is applicable to a range of sulfoximines, including those with electron-donating or halogen substituents. nih.gov

Below is a table summarizing the results of Pd-catalyzed C-H arylative kinetic resolution for different sulfoximine substrates.

| Substrate (rac-1) | Arylating Agent | Product | Conversion (%) | Product ee (%) | Recovered Substrate ee (%) | Selectivity Factor (s) |

|---|---|---|---|---|---|---|

| N-Boc-3-methoxyphenyl-2-(3-methylpyridyl) sulfoximine | (4-CF3)Ph-Bpin | (S)-5a | 48 | 94 | 88 | 95 |

| N-Boc-naphthyl-sulfoximine | (4-CF3)Ph-Bpin | 5h | - | 99.0 | - | >200 |

| N-Boc-3-ethoxyphenyl-sulfoximine | (4-CF3)Ph-Bpin | 5i | - | >99 | - | >200 |

| N-Boc-2-naphthyl-sulfoximine | (4-Me)Ph-Bpin | 5j | - | 97.2 | - | 110 |

Enantioenriched NH-Sulfoximine Preparation

The direct asymmetric synthesis of NH-sulfoximines is of significant interest, as these compounds are versatile intermediates. worktribe.com A highly effective and operationally simple method involves the stereospecific NH transfer to enantioenriched sulfoxides. orgsyn.org This metal-free protocol utilizes ammonium carbamate as a convenient ammonia source in conjunction with an oxidant like (diacetoxyiodo)benzene. orgsyn.orgresearchgate.net The reaction proceeds with complete retention of the enantiomeric excess (ee) from the starting chiral sulfoxide, making it a powerful tool for accessing highly enantioenriched sulfoximines. orgsyn.org The method demonstrates broad functional group tolerance, including polar functionalities and heterocyclic motifs like pyridine. orgsyn.org

Another strategy for preparing enantioenriched N-H sulfoximines is through the organomagnesium-mediated ring-opening of novel cyclic sulfonimidate templates derived from chiral amino acids, such as (R)-phenyl glycinol. worktribe.com This approach allows for the modular synthesis of chiral sulfoximines via C-S bond formation. The reactions accommodate various Grignard reagents (alkyl, aryl, and heteroaryl) and proceed with high yield and excellent stereofidelity. worktribe.com A subsequent oxidative debenzylation, using molecular oxygen as the terminal oxidant, removes the chiral auxiliary to furnish the final N-H sulfoximines in excellent enantiomeric excess (93-99% ee). worktribe.com

Multicomponent Reaction Strategies Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. Sulfoximines have been successfully incorporated into these reactions to generate novel molecular scaffolds.

Azido-Ugi Four-Component Reactions to Form Sulfoximino Tetrazoles

The azido-Ugi four-component reaction (UT-4CR) is a powerful tool for synthesizing 1,5-disubstituted tetrazoles. sci-hub.se This reaction has been adapted to use sulfoximines, which contain an sp2-hybridized imino group, as the amine component. thieme-connect.com The reaction combines a sulfoximine, an aldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMS-azide) in the presence of a Lewis acid catalyst, such as Indium(III) chloride (InCl3), typically in methanol (B129727) at elevated temperatures. thieme-connect.comthieme-connect.comdoaj.org This process efficiently forms one C-C bond, two new C-N bonds, and one N-N bond in a single operation. thieme-connect.com The methodology is robust, accommodating a wide variety of sulfoximines, aldehydes, and isocyanides to produce a diverse library of α-sulfoximino tetrazoles. thieme-connect.com

The general reaction scheme is presented below:

| Sulfoximine | Aldehyde | Isocyanide | Product (α-sulfoximino tetrazole) | Yield (%) |

|---|---|---|---|---|

| S-Methyl-S-phenyl sulfoximine | Benzaldehyde | tert-Butyl isocyanide | Corresponding tetrazole | 81 |

| S-Methyl-S-phenyl sulfoximine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Corresponding tetrazole | 75 |

| S-Methyl-S-phenyl sulfoximine | 4-Methylbenzaldehyde | Cyclohexyl isocyanide | Corresponding tetrazole | 72 |

| S,S-Diphenyl sulfoximine | Benzaldehyde | tert-Butyl isocyanide | Corresponding tetrazole | 76 |

Advanced and Emerging Synthetic Techniques

The synthesis of sulfoximines is continually evolving, with advanced techniques like flow chemistry and the use of reactive intermediates like arynes providing new avenues for their preparation and functionalization.

Flow Chemistry Applications in Sulfoximine Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, scalability, and often higher efficiency. researchgate.netvapourtec.comnih.gov This technology has been successfully applied to the synthesis of NH-sulfoximines. researchgate.net An efficient continuous flow strategy allows for the direct preparation of NH-sulfoximines from either sulfides or sulfoxides. researchgate.net The process typically uses an oxidant such as PhI(OAc)2 and an aqueous solution of ammonia as the nitrogen source. researchgate.net Flow reactors are particularly advantageous for handling potentially hazardous reagents and intermediates safely. nih.gov

Furthermore, electrochemical flow processes have been developed for the synthesis of N-cyanosulfoximines from sulfoxides without the need for supporting electrolytes. acs.org This green chemistry approach highlights the benefits of automated flow electrolysis, which can lead to high yields and excellent current efficiencies. acs.org

Aryne Reactions with Sulfoximines

Arynes are highly reactive intermediates that have been utilized in reactions with sulfoximines to construct new aromatic compounds. oup.com The outcome of the reaction is highly dependent on the substituents on the sulfur atom of the sulfoximine. oup.comresearchgate.net

N-Arylation: When S-alkyl-S-aryl- or S,S-dialkylsulfoximines are treated with an aryne, a simple N-arylation reaction occurs. oup.com The reaction proceeds via a regioselective addition of the sulfoximine nitrogen to the aryne triple bond, followed by protonation, to afford N-arylated sulfoximines in good yields. oup.com

Formal Sulfinylamination: In contrast, when S,S-diarylsulfoximines react with arynes, the major products are o-sulfinylanilines. oup.com This transformation involves a more complex pathway, proposed to proceed through a [2+2] cycloaddition-like step, subsequent bond cleavage, and an intramolecular migration of an aryl group from the sulfur to the nitrogen atom. acs.org

Similarly, N-alkyl sulfoximines react with arynes generated in situ under mild conditions to provide o-sulfinylanilines in good yields, demonstrating a broad substrate scope. acs.orgacs.org This reaction is characterized by a high tolerance for various functional groups. acs.org

Reactivity Profiles and Mechanistic Investigations of S Methyl S 4 Methoxyphenyl Sulfoximine Transformations

Chemical Transformations at the Sulfoximine (B86345) Nitrogen Atom

The nitrogen atom of the sulfoximine functionality serves as a key site for a variety of chemical modifications, including alkylation, arylation, acylation, and heteroatom-heteroatom bond formations. These transformations are crucial for modulating the electronic and steric properties of the sulfoximine moiety.

N-Alkylation and N-Arylation Reactions

The nucleophilic nature of the nitrogen atom in S-Methyl-S-(4-methoxyphenyl) sulfoximine allows for the introduction of various alkyl and aryl substituents.

N-Alkylation: Copper-catalyzed N-alkylation reactions provide an effective means to introduce alkyl groups onto the sulfoximine nitrogen. For instance, the reaction with alkylboronic acids under mild conditions offers excellent yields. rsc.org A visible-light-induced, copper-catalyzed N-alkylation using alkyl diacyl peroxides has also been reported, proceeding at room temperature without the need for a base. d-nb.inforesearchgate.net While this compound was not explicitly detailed as a substrate in the primary report, the methodology was proven effective for a range of S-aryl-S-methyl sulfoximines. For example, the reaction of S-methyl-S-(m-methoxyphenyl)sulfoximine with lauroyl peroxide under blue LED irradiation yielded the N-alkylated product in 70% yield. d-nb.info

| Entry | Sulfoximine | Alkylating Agent | Catalyst/Conditions | Product | Yield (%) | Ref |

| 1 | S-Methyl-S-(m-methoxyphenyl)sulfoximine | Lauroyl Peroxide | Cu(acac)₂ (10 mol%), Ligand (20 mol%), MeCN, Blue LED, rt, 12h | N-undecyl-S-Methyl-S-(m-methoxyphenyl)sulfoximine | 70 | d-nb.info |

| 2 | S-Methyl-S-phenylsulfoximine | Methylboronic Acid | Cu(OAc)₂, 4-DMAP, O₂, DCE, rt, 2h | N,S-Dimethyl-S-phenylsulfoximine | 94 | rsc.org |

N-Arylation: Palladium- and copper-catalyzed cross-coupling reactions are the cornerstone for the N-arylation of sulfoximines. Palladium-catalyzed reactions with aryl bromides, chlorides, and sulfonates have been developed, often employing specialized phosphine (B1218219) ligands to achieve high efficiency. organic-chemistry.orgnih.gov Copper-catalyzed methods provide a cost-effective alternative, utilizing aryl iodides, bromides, or boronic acids as coupling partners. organic-chemistry.org These reactions typically proceed in the presence of a copper(I) salt, a ligand such as a 1,2-diamine, and a base.

| Entry | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | Phenylboronic acid | Cu(OAc)₂ | - | - | CH₂Cl₂ | rt | 99 | organic-chemistry.org |

| 2 | 4-Tolyl bromide | Pd₂(dba)₃ | (±)-BINAP | NaOt-Bu | Toluene | 80 | 95 | organic-chemistry.org |

| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene/H₂O | 110 | 98 | scholaris.ca |

N-Aroylation, N-Vinylation, and N-Alkynylation Reactions

N-Aroylation: The nitrogen atom can be readily acylated to form N-aroylsulfoximines. Zinc-catalyzed dehydrative cross-coupling with carboxylic acids represents a mild and efficient method for this transformation. researchgate.netnih.govresearchgate.net For instance, the reaction of S-methyl-S-phenylsulfoximine with benzoic acid in the presence of a zinc catalyst and an additive like Boc₂O affords the corresponding N-benzoylated product in high yield. researchgate.net

N-Vinylation: Palladium-catalyzed coupling reactions with vinyl bromides allow for the synthesis of N-vinyl sulfoximines. nih.gov This transformation provides access to a class of compounds that can undergo further reactions, such as hydrogenation, to yield α-branched N-alkyl sulfoximines. nih.gov

N-Alkynylation: Copper-catalyzed cross-coupling with bromoacetylenes is an effective method for the synthesis of N-alkynylated sulfoximines. nih.gov These reactions are typically performed under mild conditions and exhibit a broad substrate scope.

Sulfenylation of Sulfoximines

The direct formation of an N-S bond can be achieved through the sulfenylation of the sulfoximine nitrogen. An iodine-catalyzed N-H/S-H dehydrocoupling reaction between NH-sulfoximines and thiols has been developed for the synthesis of N-sulfenylsulfoximines. This metal-free approach utilizes hydrogen peroxide as an oxidant and proceeds in high yields. researchgate.net

Reactions Involving the Sulfur Center

While transformations at the nitrogen atom are more common, the sulfur center of this compound can also participate in key chemical reactions.

Reductive Deimination to Sulfoxides

A novel copper-catalyzed reductive deimination provides a direct route to synthesize sulfoxides from sulfoximines. rsc.orgnih.govdntb.gov.uaresearchgate.net This method utilizes donor-acceptor diazoesters as carbene precursors and proceeds efficiently at room temperature under an air atmosphere. rsc.orgnih.gov The reaction tolerates a wide range of functional groups, and various diaryl sulfoximines, including those with methoxy (B1213986) substituents, are converted to their corresponding sulfoxides in excellent yields. rsc.org For example, the reaction of S,S-bis(4-methoxyphenyl)sulfoximine with methyl 2-diazo-2-(3,4,5-trimethoxyphenyl)acetate in the presence of a copper(II) triflate catalyst afforded the corresponding sulfoxide (B87167) in 91% yield. rsc.org

| Entry | Sulfoximine | Diazo Reagent | Catalyst | Product | Yield (%) | Ref |

| 1 | S,S-Bis(4-methoxyphenyl)sulfoximine | Methyl 2-diazo-2-(3,4,5-trimethoxyphenyl)acetate | Cu(OTf)₂ | Bis(4-methoxyphenyl) sulfoxide | 91 | rsc.org |

| 2 | S-Methyl-S-phenylsulfoximine | Methyl 2-diazo-2-(3,4,5-trimethoxyphenyl)acetate | Cu(OTf)₂ | Methyl phenyl sulfoxide | 83 | rsc.org |

Electrophilic Substitution Reactions Mediated by N-Iodo Sulfoximines

The N-iodo derivative of this compound serves as a valuable reagent for electrophilic substitution reactions.

Synthesis of N-Iodo-S-(4-methoxyphenyl)-S-methyl Sulfoximine: This key intermediate can be synthesized in a one-pot cascade reaction starting from 4-methoxythioanisole (B167831). The process involves in-situ imination with ammonium (B1175870) carbonate and (diacetoxyiodo)benzene (B116549), followed by iodination with N-iodosuccinimide (NIS), affording the N-iodo sulfoximine in 87% yield. nih.gov

Electrophilic Nitration: The electron-rich 4-methoxyphenyl (B3050149) ring in the sulfoximine scaffold can undergo electrophilic aromatic substitution. For example, the N-triflyl derivative, N-(triflyl)-S-(4-methoxyphenyl)-S-methyl sulfoximine, can be selectively nitrated. rsc.org Treatment with a mixture of nitric and sulfuric acid leads to either mono- or dinitration, depending on the reaction conditions. rsc.org This demonstrates that the sulfoximine group, when N-functionalized with a strong electron-withdrawing group, directs electrophilic attack to the activated aromatic ring.

| Entry | Substrate | Reagents | Product(s) | Conditions | Yield (%) | Ref |

| 1 | N-(triflyl)-S-(4-methoxyphenyl)-S-methyl sulfoximine | HNO₃, H₂SO₄ (2:1) | N-(triflyl)-S-(3-nitro-4-methoxyphenyl)-S-methyl sulfoximine | 60 °C, 16h | N/A (Full Conversion) | rsc.org |

| 2 | N-(triflyl)-S-(4-methoxyphenyl)-S-methyl sulfoximine | HNO₃, H₂SO₄ (1:2) | N-(triflyl)-S-(3,5-dinitro-4-methoxyphenyl)-S-methyl sulfoximine | 60 °C, 16h | N/A (Full Conversion) | rsc.org |

Carbon-Based Functionalization adjacent to the Sulfur Center

The sulfoximine moiety is a versatile functional group in organic synthesis, not only due to its inherent properties but also because of its ability to direct the functionalization of adjacent carbon atoms. This section focuses on the transformations involving the carbon atoms directly attached to the sulfur center of this compound.

C-H Functionalization and Activation Strategies

The sulfoximine group has been effectively utilized as a directing group for the activation of otherwise inert C-H bonds, enabling the introduction of new functional groups at specific positions. nih.gov This strategy has been particularly successful in the context of aryl C-H bonds ortho to the sulfoximine group.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. researchgate.net In the case of S-aryl sulfoximines, the nitrogen and oxygen atoms of the sulfoximine can coordinate to a metal center, positioning it for the selective activation of an ortho-C-H bond on the aryl ring. mdpi.comnih.gov This leads to the formation of a metallacyclic intermediate that can then react with various coupling partners. mdpi.com

Rhodium(III) and Iridium(III) catalysts have been extensively used for such transformations. nih.govencyclopedia.pub For instance, Rh(III)-catalyzed C-H activation of S-aryl sulfoximines followed by annulation with alkynes or diazo compounds has been reported to yield various heterocyclic structures. mdpi.comnih.gov While these studies often involve a range of S-aryl sulfoximines, the principles are applicable to this compound. The presence of the methoxy group on the phenyl ring can influence the electronic properties of the aromatic system and potentially affect the efficiency and regioselectivity of the C-H activation process.

A general representation of a Rh(III)-catalyzed C-H activation and annulation is depicted below:

Table 1: Examples of Rh(III)-Catalyzed C-H Annulation of Aryl Sulfoximines with Diazo Compounds This table presents representative data from studies on related aryl sulfoximines to illustrate the scope of the reaction.

Cross-Coupling Reactions of Aryl-Sulfoximines

Aryl-sulfoximines can participate in cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions typically involve a transition metal catalyst, most commonly palladium or copper. acs.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been developed for N-arylated sulfoximines. acs.orgresearchgate.net In these cases, the sulfoximine moiety can act as a building block in the construction of biaryl structures. researchgate.net While the primary focus of many studies is on N-functionalization, the aryl group of this compound can also be a substrate for cross-coupling, provided it is appropriately functionalized (e.g., with a halide).

Copper-catalyzed cross-coupling reactions have also been employed for the N-arylation of sulfoximines with aryl halides. acs.orgtandfonline.com This provides a complementary method to the palladium-catalyzed approaches. acs.org The choice of catalyst system can influence the scope and efficiency of the reaction.

More recently, the sulfoximine group itself has been investigated as a potential leaving group in cross-coupling reactions. For instance, alkenyl sulfoximines have been shown to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling, where the sulfoximine moiety is displaced. d-nb.infonih.gov This reactivity opens up new avenues for the synthetic utility of sulfoximine derivatives.

Table 2: Examples of Copper-Mediated N-Arylation of Sulfoximines This table provides representative data from studies on related sulfoximines to illustrate the general reaction conditions and yields.

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic applications. This section delves into the evidence for various reactive intermediates and the role of catalysts and additives in directing the reaction pathways.

Evidence for Electrophilic and Radical Intermediates

The transformations of sulfoximines can proceed through various intermediates, including both electrophilic and radical species. The specific pathway often depends on the reaction conditions and the reagents employed.

Electrophilic Intermediates: In the context of NH-transfer reactions to form sulfoximines from sulfoxides, evidence points towards the involvement of electrophilic nitrogen species. nih.govresearchgate.net For instance, the reaction of a sulfoxide with an ammonia (B1221849) source in the presence of a hypervalent iodine reagent is proposed to generate a short-lived, electrophilic intermediate, such as PhINH or PhIN+, which then reacts with the nucleophilic sulfur of the sulfoxide. nih.gov Mechanistic studies, including in situ NMR and mass spectrometry, have been used to identify key intermediates in these transformations. researchgate.netmdpi.com While this relates to the formation of the sulfoximine, it highlights the potential for the nitrogen atom to be involved in electrophilic pathways.

Radical Intermediates: Radical pathways have also been implicated in the functionalization of sulfoximines. researchgate.net For example, the photo-induced homolytic cleavage of the N-S bond in certain sulfoximine derivatives can generate N-centered radicals. researchgate.net These radical intermediates can then participate in a cascade of reactions, including hydrogen atom transfer (HAT) and functional group migration. researchgate.net The involvement of radical intermediates is often supported by experiments using radical inhibitors or traps, such as TEMPO, which can intercept the radical species and prevent product formation. organic-chemistry.org Furthermore, electron paramagnetic resonance (EPR) spectroscopy can be used to directly observe and characterize radical intermediates. rsc.org

Role of Catalyst and Additives in Reaction Pathways

Catalysts and additives play a pivotal role in controlling the reactivity and selectivity of sulfoximine transformations.

In transition-metal-catalyzed C-H activation, the catalyst is central to the entire process. nih.gov The metal center, such as Rh(III) or Ir(III), coordinates to the sulfoximine, facilitating the cleavage of the C-H bond through a concerted metalation-deprotonation (CMD) mechanism. mdpi.com The choice of the metal, its ligands, and the counter-ion can significantly impact the efficiency and selectivity of the reaction. Additives, such as acetate (B1210297) or other bases, are often required to facilitate the deprotonation step. nih.gov In some cases, silver salts are used as halide scavengers to generate a more active cationic catalyst. mdpi.com

In cross-coupling reactions, the catalyst (e.g., palladium or copper) and its ligands are crucial for the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. acs.org The ligands stabilize the metal center and modulate its reactivity. The choice of base is also critical, as it is often involved in the transmetalation step, particularly in Suzuki-Miyaura couplings.

Additives can also alter the reaction mechanism. For example, in some palladium-catalyzed N-arylations of sulfoximines, the addition of lithium or silver salts was found to be necessary for product formation with certain aryl iodides. acs.org

Stereochemical Course of Reactions at the Stereogenic Sulfur Center

The sulfur atom in this compound is a stereogenic center, and understanding the stereochemical outcome of reactions at this center is of significant interest, particularly for applications in asymmetric synthesis. researchgate.netresearchgate.net

Many reactions involving the functionalization of the N-H bond or the aryl ring of a chiral sulfoximine proceed without affecting the configuration of the sulfur center. For example, transition-metal-catalyzed N-arylation reactions are generally considered to be stereospecific, with retention of configuration at the sulfur atom. acs.org

However, reactions that directly involve the sulfur atom can proceed with either retention or inversion of configuration, or with racemization. The stereochemical outcome depends on the reaction mechanism. For instance, the conversion of chiral sulfoxides to sulfoximines via nitrene transfer is often stereospecific with retention of configuration at the sulfur center. researchgate.netnih.govacs.org

In contrast, nucleophilic substitution reactions at the sulfur center can proceed with inversion of configuration, following a Walden-type cycle. The stereochemical course of such reactions can be influenced by factors such as the nature of the nucleophile, the leaving group, and the reaction conditions. nih.gov

The development of enantioselective C-H activation reactions directed by the sulfoximine group has also been a major area of research. researchgate.net In these reactions, a chiral catalyst or ligand is used to differentiate between the two enantiotopic ortho C-H bonds of a prochiral S,S-diaryl sulfoximine, or to achieve a kinetic resolution of a racemic sulfoximine. nih.gov Ruthenium(II) and Cobalt(III) complexes with chiral carboxylic acid ligands have been successfully employed for the enantioselective synthesis of 1,2-benzothiazines and benzothiadiazine-1-oxides, respectively. nih.govencyclopedia.pub

Applications of S Methyl S 4 Methoxyphenyl Sulfoximine in Advanced Organic Synthesis and Chemical Biology

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The inherent chirality and stereochemical stability of the sulfoximine (B86345) group make S-Methyl-S-(4-methoxyphenyl) sulfoximine and its derivatives valuable entities in the field of asymmetric catalysis. These compounds can function as both chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and as chiral ligands that coordinate to a metal center to create a chiral catalytic environment.

Stereoselective Transformations (e.g., Hydrogenations, Carbon-Carbon Bond Formations)

While broad studies demonstrate the utility of various sulfoximine-based ligands in stereoselective transformations, specific applications of this compound are emerging. The modular nature of the sulfoximine scaffold allows for the synthesis of tailored ligands for specific catalytic processes.

One notable example involves the preparation of N-(2-pyridinylphenyl)-S-methyl-S-(4-methoxyphenyl)sulfoximine, which serves as a ligand in transition metal-mediated reactions. scispace.com The synthesis of this ligand highlights the utility of this compound as a precursor to more complex chiral ligands. The resulting ligands, featuring a combination of the chiral sulfoximine and other coordinating groups like pyridyl and phenyl moieties, can create a well-defined chiral pocket around a metal catalyst. This chiral environment is crucial for inducing enantioselectivity in a variety of transformations, including asymmetric hydrogenations and carbon-carbon bond-forming reactions.

The general principle behind the application of such ligands is the formation of a metal complex where the sulfoximine nitrogen and another heteroatom (in this case, the pyridyl nitrogen) chelate to the metal. The stereochemistry at the sulfur atom of the sulfoximine dictates the spatial arrangement of the substituents, which in turn influences the trajectory of the incoming substrate, leading to the preferential formation of one enantiomer of the product.

Table 1: Examples of Stereoselective Transformations Using Sulfoximine-Type Ligands

| Transformation | Catalyst/Ligand Type | Substrate | Product Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium / Naphthalene-bridged P,N-sulfoximine | Quinolines | Up to 92% |

| 1,4-Addition | Nickel / β-hydroxysulfoximine | Chalcones | High |

Note: This table represents the broader class of sulfoximine ligands to illustrate the types of reactions where this compound-derived ligands could be applied.

Organocatalytic Applications in Asymmetric Reactions

The application of sulfoximines is not limited to metal-based catalysis. The unique electronic and steric properties of the sulfoximine moiety also lend themselves to organocatalysis. While specific examples detailing the use of this compound as an organocatalyst are not yet widely reported, the functional group possesses features that are desirable in this context.

The sulfoximine nitrogen is basic and can act as a hydrogen bond acceptor, while the N-H proton (in N-unsubstituted sulfoximines) can serve as a hydrogen bond donor. This dual functionality allows for the activation of substrates through hydrogen bonding interactions, a common strategy in organocatalysis. Furthermore, the chiral environment provided by the sulfoximine can influence the stereochemical outcome of reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions.

Directing Group Capabilities in C-H Functionalization

The sulfoximine moiety has been established as an effective directing group for the regioselective functionalization of C-H bonds, particularly in aromatic systems. nih.govresearchgate.net This strategy offers a powerful and atom-economical approach to the synthesis of substituted arenes by activating otherwise inert C-H bonds.

The underlying principle involves the coordination of the sulfoximine group (typically the nitrogen or oxygen atom) to a transition metal catalyst. This brings the catalyst into close proximity to a specific C-H bond, usually at the ortho position of an aryl ring attached to the sulfur atom, facilitating its cleavage and subsequent functionalization.

Research has demonstrated that N-acylated sulfoximines can direct the ortho-C-H acetoxylation of arenes. nih.gov This transformation provides a route to substituted phenols. A key advantage of the sulfoximine directing group is its stability and the fact that it can often be removed or modified after the C-H functionalization step, adding to the synthetic utility of this methodology. For instance, the sulfoximine group can be cleaved under acidic conditions. nih.gov

While the broader class of S-aryl sulfoximines has been shown to be effective in directing C-H activation, the specific application of this compound in this context is a promising area for further investigation. The electronic properties of the 4-methoxyphenyl (B3050149) group may influence the reactivity and selectivity of such transformations.

Table 2: C-H Functionalization Reactions Directed by Sulfoximine Groups

| Reaction Type | Catalyst | Directing Group | Position Functionalized |

|---|---|---|---|

| Acetoxylation | Palladium(II) | N-Benzoyl sulfoximine | ortho |

| Annulation | Rhodium(III) | S-Aryl sulfoximine | ortho |

Building Blocks for Complex Molecular Architectures

The structural rigidity, chirality, and chemical functionality of this compound make it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and peptidomimetics.

Construction of Heterocyclic Compounds

Sulfoximines are versatile precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles. The sulfoximine moiety can be incorporated into a cyclic structure or can be used to introduce functionality that facilitates cyclization reactions. For example, intramolecular C-H amination or annulation reactions of appropriately substituted sulfoximines can lead to the formation of benzothiazine derivatives. mdpi.com

The reactivity of the groups attached to the sulfur atom of this compound can be exploited to construct heterocyclic rings. For instance, the methyl group could be functionalized to introduce a reactive handle, or the aryl ring could be further substituted to enable intramolecular cyclization pathways.

Synthesis of Pseudopeptides

A significant application of chiral sulfoximines is in the synthesis of pseudopeptides. In these molecules, the sulfoximine moiety replaces a standard peptide bond, introducing a site of conformational constraint and resistance to enzymatic degradation. The synthesis of pseudopeptides containing a chiral α-sulfonimidoylcarboxy moiety has been reported using S-methyl-S-phenyl sulfoximine, a close structural analog of this compound. This suggests a high potential for the application of the title compound in a similar capacity.

In this approach, the sulfoximine unit is incorporated into the peptide backbone using standard peptide coupling methodologies. The resulting pseudopeptide may adopt specific secondary structures due to the unique stereoelectronic properties of the sulfoximine group, which can influence its biological activity. The three-dimensional structure and hydrogen bonding capabilities of the sulfoximine group differ significantly from a natural amide bond, which can be advantageous in designing peptidomimetics with improved pharmacological properties.

Development as Reagents in Organic Synthesis

The inherent reactivity and chirality of this compound and its derivatives make them valuable reagents in various organic transformations.

Fluoromethylation Reagents

While direct studies on the use of this compound as a precursor to fluoromethylation reagents are not extensively documented, the broader class of fluorinated sulfoximines has been well-established in this role. The synthesis of fluorinated sulfoximines can be achieved through the fluorination of the corresponding sulfoximines. These reagents are valued for their ability to introduce fluoromethyl groups into organic molecules, a modification that can significantly alter the biological activity and physicochemical properties of the parent compound. The development of such reagents is a critical area of research in medicinal and agrochemical chemistry.

Functional Probes and Covalent Modifiers (e.g., Cysteine-Selective Warheads)

The sulfoximine moiety, particularly when incorporated into strained ring systems like bicyclo[1.1.0]butanes, has proven to be an effective electrophilic "warhead" for the selective modification of biological nucleophiles. Sulfoximine-BCBs have been shown to react selectively with cysteine residues in proteins. This selectivity is crucial for the development of functional probes to study protein function and for the design of covalent inhibitors for therapeutic applications. The reactivity of these warheads can be modulated by altering the substituents on the sulfoximine nitrogen, allowing for the development of probes with a range of potencies.

Exploratory Applications in Agrochemical and Materials Science

The unique properties of sulfoximines have led to their investigation in diverse fields beyond traditional organic synthesis, including agriculture and materials science.

Impact on Plant Growth Regulation

While specific studies detailing the impact of this compound on plant growth are limited, research on related sulfur-containing heterocyclic compounds, such as sulfolene derivatives, has shown promising results. Certain sulfolane (B150427) derivatives have been found to positively influence the vigor index, as well as root and shoot length in maize seedlings. This suggests that the sulfoximine scaffold, with its distinct electronic and steric properties, could potentially be explored for the development of novel plant growth regulators. Further research is necessary to elucidate the specific effects of this compound and its derivatives on plant physiology.

Role as Insecticides

The sulfoximine functional group is the cornerstone of a new class of insecticides. The most prominent example is sulfoxaflor, which exhibits high efficacy against a broad spectrum of sap-feeding insects, including those that have developed resistance to other insecticide classes like neonicotinoids. Sulfoximines act as agonists at insect nicotinic acetylcholine (B1216132) receptors (nAChRs), but their mode of action is distinct from other nAChR-targeting insecticides. While direct insecticidal activity data for this compound is not widely published, the established bioactivity of the sulfoximine class highlights the potential for developing new insecticidal agents based on this scaffold. Structure-activity relationship (SAR) studies of various sulfoximine derivatives are crucial for optimizing their insecticidal potency and spectrum.

Functional Building Blocks for Novel Materials (e.g., Fluorophores)

The rational design of novel fluorophores is a dynamic area of research, with applications ranging from bioimaging to organic light-emitting diodes (OLEDs). The photophysical properties of a fluorophore, such as its absorption and emission wavelengths, quantum yield, and Stokes shift, are intrinsically linked to its electronic structure. The introduction of sulfoximine moieties into aromatic systems can significantly modulate these properties. The this compound scaffold, with its electron-donating methoxy (B1213986) group and the potential for extended conjugation, presents an interesting platform for the development of new fluorescent materials.

While direct examples of the incorporation of this compound into fluorophores are not extensively documented in the reviewed literature, the general principles of fluorophore design suggest its potential utility. The sulfoximine group can influence the intramolecular charge transfer (ICT) characteristics of a molecule, which is a key mechanism in many modern fluorophores. The electronic nature of the substituents on both the aryl ring and the sulfoximine nitrogen can be tuned to fine-tune the photophysical properties.

For instance, the photochemistry of N-aryl and N-alkyl dibenzothiophene (B1670422) sulfoximines has been studied, revealing that electronic modulation of the sulfoximine bonds affects their photolytic reactions. It was observed that electron-withdrawing N-aryl substituents increased the quantum yield of dibenzothiophene S-oxide production, while electron-donating groups decreased it. This demonstrates the influence of the sulfoximine moiety on the electronic behavior of aromatic systems upon photoirradiation.

Future research could explore the synthesis of donor-pi-acceptor (D-π-A) fluorophores where the this compound unit acts as part of the conjugated bridge or as a modulating auxiliary group. The ability to modify the NH group of the sulfoximine opens up avenues for post-synthetic modification and the attachment of other functional units, such as targeting moieties for biological applications or polymerizable groups for materials science.

Table 1: Potential Photophysical Effects of Incorporating S-Aryl-S-methylsulfoximines into Aromatic Systems

| Property | Potential Effect of Sulfoximine Moiety | Rationale |

| Absorption/Emission Wavelength | Bathochromic or hypsochromic shift | Modulation of the HOMO-LUMO gap through inductive and resonance effects. |

| Quantum Yield | Enhancement or quenching | Alteration of non-radiative decay pathways and intersystem crossing rates. |

| Stokes Shift | Increase or decrease | Influence on the geometry change between the ground and excited states. |

| Solvatochromism | Enhanced sensitivity to solvent polarity | Modification of the dipole moment change upon excitation. |

Intermediates in the Synthesis of Pharmaceutically Relevant Scaffolds

The use of sulfoximines as building blocks in drug discovery is a rapidly growing field. enamine.netenamine.net Their ability to improve physicochemical properties such as solubility and metabolic stability, while also providing a unique three-dimensional scaffold, makes them highly valuable. drughunter.com this compound serves as a key precursor for the synthesis of various heterocyclic and acyclic compounds with potential biological activity.

A notable example of the application of this compound is in the synthesis of α-sulfoximino tetrazoles through a four-component azido-Ugi reaction. This reaction brings together an aldehyde, an amine, an isocyanide, and an azide (B81097) to rapidly generate molecular complexity. In one reported synthesis, this compound was used as the amine component to produce N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(N,N-diphenylaniline)methyl) S-methyl S-4-Methoxyphenyl Sulfoximine in a 72% total yield as a diastereomeric mixture.

Table 2: Synthesis of an α-Sulfoximino Tetrazole using this compound

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Isocyanide) | Reactant 4 (Azide) | Product | Yield |

| N,N-Diphenylformamide | This compound | tert-Butyl isocyanide | Trimethylsilyl (B98337) azide | N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(N,N-diphenylaniline)methyl) S-methyl S-4-Methoxyphenyl Sulfoximine | 72% |

This multicomponent reaction strategy highlights the utility of this compound as a readily available building block for the efficient construction of complex, pharmaceutically relevant scaffolds. The resulting tetrazole derivatives are of interest in medicinal chemistry due to their common occurrence in bioactive molecules.

Furthermore, the general reactivity of aryl-S-methylsulfoximines allows for their incorporation into a variety of other heterocyclic systems. The NH group can be functionalized through N-arylation, N-acylation, and other coupling reactions, providing access to a wide range of derivatives. nih.gov The methyl group can be deprotonated to form a nucleophile for reactions with electrophiles, and the aryl group can participate in cross-coupling reactions. This versatility makes this compound a valuable intermediate for the synthesis of diverse compound libraries for drug discovery programs. The development of new synthetic methods continues to expand the utility of sulfoximine building blocks in creating novel and potent therapeutic agents. researchgate.net

Structural Elucidation and Theoretical Investigations of S Methyl S 4 Methoxyphenyl Sulfoximine Systems

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in confirming the identity and purity of S-Methyl-S-(4-methoxyphenyl) sulfoximine (B86345). Each method provides unique and complementary information, contributing to a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of S-Methyl-S-(4-methoxyphenyl) sulfoximine. While specific spectral data for this exact compound is not extensively published, analysis of closely related structures and general principles of NMR allow for a confident prediction of its spectral features.

In ¹H NMR spectroscopy, the protons of the methoxy (B1213986) group (-OCH₃) would typically appear as a sharp singlet, with a chemical shift expected in the range of δ 3.8-3.9 ppm. The S-methyl group (-SCH₃) protons, also a singlet, would resonate further upfield. The aromatic protons of the 4-methoxyphenyl (B3050149) ring system would present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, in the aromatic region of the spectrum (approximately δ 7.0-8.0 ppm).

¹³C NMR spectroscopy provides insight into the carbon skeleton. The carbon of the S-methyl group would be found in the aliphatic region, while the methoxy carbon would appear around δ 55-60 ppm. The aromatic carbons would exhibit distinct signals in the δ 110-165 ppm range, with the carbon attached to the oxygen being the most downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| S-CH₃ | Singlet | Aliphatic Region |

| O-CH₃ | ~3.8 (Singlet) | ~55-60 |

| Aromatic CH | ~7.0-8.0 (Doublets) | ~114-130 |

| Aromatic C-S | - | ~130-145 |

| Aromatic C-O | - | ~160-165 |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₈H₁₁NO₂S, corresponding to a monoisotopic mass of approximately 185.05 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. Common fragmentation patterns for related aryl sulfoximines in mass spectrometry often involve the loss of the methyl group or cleavage of the S-N bond. For instance, in related haloimino derivatives, fragmentation patterns have been observed that correspond to the loss of the halogenated imino group.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₁NO₂S |

| Monoisotopic Mass | 185.05105 Da |

| Nominal Mass | 185 Da |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

A strong absorption band is expected in the region of 1200-1000 cm⁻¹, which is characteristic of the S=O stretching vibration in sulfoximines. The N-H bond of the imino group would give rise to a stretching vibration in the range of 3300-3100 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. Finally, the C-O stretching of the methoxy group would be observed around 1250 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3100 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| C-O (Methoxy) | Stretch | ~1250 |

| S=O | Stretch | 1200-1000 |

X-Ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure of a compound in the solid state, including its absolute configuration if the molecule is chiral. nih.gov For this compound, which is chiral at the sulfur center, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the spatial arrangement of the atoms.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure and properties of molecules, complementing experimental findings. nih.gov DFT calculations can be used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties such as orbital energies.

Theoretical Analysis of Electronic Structure and Orbital Interactions

DFT calculations can elucidate the electronic structure of this compound, including the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely to be distributed over the sulfoximine group and the aromatic ring, indicating that these are the regions susceptible to nucleophilic and electrophilic attack, respectively. Natural Bond Orbital (NBO) analysis, another computational tool, can provide further details on orbital interactions and charge distribution within the molecule. researchgate.net

Modeling of Reaction Mechanisms and Transition States

Theoretical modeling allows for the detailed exploration of reaction pathways, providing insights into the energies of intermediates and transition states that are often impossible to observe experimentally. A prominent example is the Rh(III)-catalyzed C-H activation and annulation of S-aryl sulfoximines, a powerful method for constructing complex heterocyclic molecules.

The generally accepted mechanism for this transformation involves a catalytic cycle with several key steps. The sulfoximine nitrogen atom acts as a directing group, guiding the catalyst to a specific C-H bond on the aryl ring. The cycle typically proceeds as follows:

Coordination and Migratory Insertion: The coupling partner, such as an alkyne or a diazo compound, coordinates to the rhodium center of the rhodacycle. This is followed by migratory insertion of the coupling partner into the Rh-C bond, leading to the formation of a seven-membered rhodacycle intermediate.

Reductive Elimination: The final product is released through a reductive elimination step, which regenerates the active Rh(III) catalyst, allowing it to re-enter the catalytic cycle.

DFT calculations are employed to map the potential energy surface of this entire process. By calculating the Gibbs free energy (ΔG) of each intermediate and transition state (TS), a reaction energy profile can be constructed. This profile reveals the energy barriers associated with each step, identifying the kinetically most challenging step (the rate-determining step).

Below is a representative data table of calculated relative free energies for the key steps in a model Rh(III)-catalyzed annulation of an S-aryl-S-methylsulfoximine.

| Step | Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| - | Reactants + Catalyst | Separated sulfoximine, alkyne, and Rh(III) catalyst | 0.0 |

| 1 | Intermediate 1 | Five-membered rhodacycle after C-H activation | -5.2 |

| - | TS1 | Transition state for C-H activation (CMD) | +22.5 |

| 2 | Intermediate 2 | Seven-membered rhodacycle after migratory insertion | -12.8 |

| - | TS2 | Transition state for migratory insertion | +15.7 |

| 3 | Product + Catalyst | Released annulated product and regenerated catalyst | -25.0 |

| - | TS3 | Transition state for reductive elimination | +18.1 |

Note: The values in this table are representative for a model system and serve to illustrate the application of computational modeling in elucidating reaction mechanisms. The C-H activation step (TS1) typically presents the highest energy barrier.

Prediction of Stereochemical Outcomes and Conformational Preferences

For chiral molecules like this compound, predicting the stereochemical outcome of a reaction is crucial. Computational modeling is a powerful tool for understanding and predicting enantioselectivity, particularly in asymmetric catalysis where a chiral catalyst is used to favor the formation of one enantiomer over the other.

The stereochemical outcome is determined in the enantiodetermining step, which is the first irreversible step involving the chiral information from the catalyst. In many transition-metal-catalyzed C-H functionalization reactions, this is the concerted metalation-deprotonation (CMD) step. nih.gov The chiral ligands on the metal catalyst create a chiral environment that differentiates the transition states leading to the (R)- and (S)-products.

DFT calculations can precisely model the geometries and energies of these diastereomeric transition states. The difference in the activation energies (ΔΔG‡) between the two competing pathways directly correlates to the predicted enantiomeric excess (ee) of the reaction. A lower energy barrier for one transition state means that the reaction will preferentially proceed through that pathway, leading to an excess of the corresponding enantiomer.

Conformational preferences of the starting sulfoximine are also critical. The molecule will adopt a lowest-energy conformation where steric and electronic interactions are minimized. The orientation of the methyl, 4-methoxyphenyl, and imino groups around the chiral sulfur center dictates how the molecule docks with the chiral catalyst. Theoretical calculations can identify the most stable ground-state conformers, which are the ones that enter the catalytic cycle. The interaction between the preferred conformer and the chiral catalyst in the transition state ultimately determines the facial selectivity of the C-H activation.

The following table illustrates how DFT calculations can predict stereochemical outcomes by comparing the activation energies for the formation of two different enantiomers in a model asymmetric C-H activation reaction.

| Parameter | Pathway to (R)-Product | Pathway to (S)-Product | Difference |

|---|---|---|---|

| Activation Free Energy (ΔG‡, kcal/mol) | 24.1 | 22.5 | 1.6 (ΔΔG‡) |

| Predicted Enantiomeric Ratio (R:S) | ~ 5 : 95 | - | |